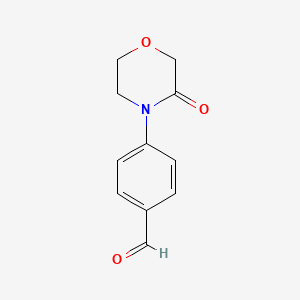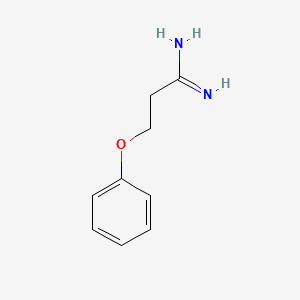![molecular formula C16H11F3N2O B12444806 2-[2-Trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol](/img/structure/B12444806.png)
2-[2-Trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-Trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol is a compound that belongs to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological effects, including sedative, anxiolytic, and anticonvulsant properties . This particular compound features a trifluoromethyl group, which can enhance its pharmacological activity and stability .
Méthodes De Préparation
The synthesis of 2-[2-Trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol typically involves the cyclization of hexafluoroacetone N-phenylimine derivatives . The process includes the following steps:
Formation of Hexafluoroacetone N-Phenylimine: This is achieved by reacting hexafluoroacetone with aniline in the presence of a catalyst such as cesium fluoride.
Cyclization: The resulting N-phenylimine derivative undergoes cyclization to form the benzodiazepine ring structure.
Industrial production methods often involve continuous flow synthesis, which allows for efficient and scalable production of benzodiazepines .
Analyse Des Réactions Chimiques
2-[2-Trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur, particularly on the phenol ring, using reagents like nitric acid for nitration or sulfuric acid for sulfonation
Applications De Recherche Scientifique
2-[2-Trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-[2-Trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects . The trifluoromethyl group may enhance its binding affinity and potency .
Comparaison Avec Des Composés Similaires
2-[2-Trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol can be compared with other benzodiazepine derivatives:
Diazepam: Known for its anxiolytic and muscle relaxant properties.
Clonazepam: Used primarily for its anticonvulsant effects.
Triflubazam: Contains a trifluoromethyl group and has prolonged action time.
The presence of the trifluoromethyl group in this compound distinguishes it from other benzodiazepines, potentially offering enhanced pharmacological properties and stability .
Propriétés
Formule moléculaire |
C16H11F3N2O |
|---|---|
Poids moléculaire |
304.27 g/mol |
Nom IUPAC |
2-[2-(trifluoromethyl)-1H-1,5-benzodiazepin-4-yl]phenol |
InChI |
InChI=1S/C16H11F3N2O/c17-16(18,19)15-9-13(10-5-1-4-8-14(10)22)20-11-6-2-3-7-12(11)21-15/h1-9,21-22H |
Clé InChI |
SKLXVLGTJFFACQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3NC(=C2)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


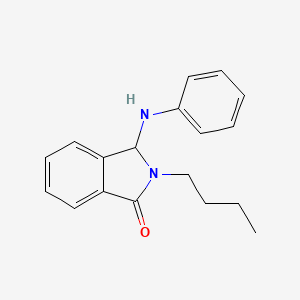
![2,3-Dihydro-1-methyl-3-phenyl-2-thioxo-7-trifluoromethyl-1H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12444739.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-[3-(trifluoromethyl)phenyl]pentanediamide](/img/structure/B12444742.png)
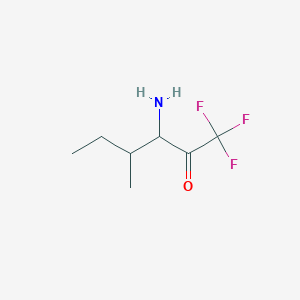
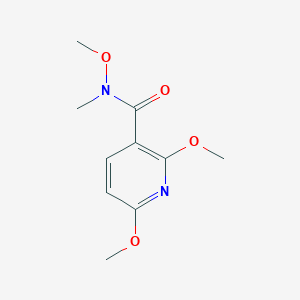
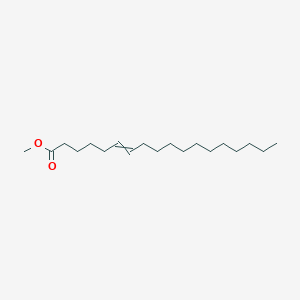
![(5E)-5-{[4-(prop-2-en-1-yloxy)phenyl]methylidene}-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12444780.png)

![(5E)-5-[(4-tert-butylphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12444790.png)
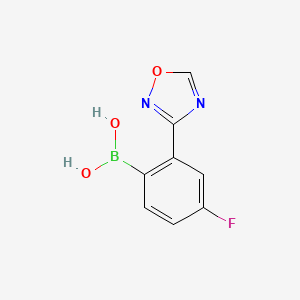
![[(2S,3R,4S,5R)-4,5-Dihydroxy-2-[(2R,3S,4R,5R,6R)-3,4,5-trihydroxy-2-[[(3R,9S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxan-4-yl]oxyoxan-3-yl] acetate](/img/structure/B12444798.png)
![(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B12444804.png)
